molecular formula C8H8Cl2N2 B15068934 5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine

5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No.: B15068934
M. Wt: 203.07 g/mol
InChI Key: PRGJXKSAKCERNA-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a chemical compound with the molecular formula C8H9Cl3N2 and an average mass of 239.524 Da . It is an organochlorine compound and a member of the naphthyridine family, a class of heterocyclic compounds known as diazanaphthalenes that consist of two fused pyridine rings . Naphthyridine derivatives are of significant importance in the field of medicinal chemistry, as many exhibit a wide range of biological activities . They are frequently investigated as core scaffolds in drug discovery for their potential antiproliferative, antibacterial, antiparasitic, and antiviral properties, among others . The specific substitution pattern on the naphthyridine core, such as the chlorine atoms and the tetrahydro state of this compound, makes it a valuable synthetic intermediate or building block for further chemical exploration . Researchers utilize this compound in various synthetic strategies, including cyclization, nucleophilic substitution, and cross-coupling reactions, to create more complex structures for pharmaceutical and materials science applications . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine

InChI

InChI=1S/C8H8Cl2N2/c9-7-3-5-4-11-2-1-6(5)8(10)12-7/h3,11H,1-2,4H2

InChI Key

PRGJXKSAKCERNA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=NC(=C21)Cl)Cl

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

The use of Grubbs catalysts enables the formation of the tetrahydro-naphthyridine ring from diene precursors. For example, a dichlorinated diamine derivative undergoes RCM in the presence of Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) to yield the saturated core. Key considerations include:

  • Precursor design : Chlorine atoms must be incorporated into the starting material to avoid subsequent harsh halogenation steps.
  • Catalyst loading : Typical reactions require 5-10 mol% catalyst in dichloromethane at 40°C for 12-24 hours.

Povarov Reaction Modifications

The aza-Diels-Alder (Povarov) reaction, traditionally used for tetrahydropyridine synthesis, has been adapted for naphthyridines. A Lewis acid-catalyzed cyclization between an imine and a dienophile generates the bicyclic system. Chlorine atoms can be introduced via:

  • Chlorinated dienophiles : 1-Chloro-1,3-butadiene derivatives react with N-arylimines under BF₃·OEt₂ catalysis.
  • Chlorinated imines : 2-Chloroaniline-derived imines facilitate regioselective cyclization.

Post-Cyclization Halogenation Methods

Electrophilic Chlorination

Direct chlorination of 1,2,3,4-tetrahydro-2,6-naphthyridine using Cl₂ or SOCl₂ faces challenges due to the compound’s reduced reactivity from ring saturation. However, directing groups can enhance selectivity:

  • Nitrogen-directed chlorination : The basic nitrogen at position 2 activates adjacent positions for electrophilic attack. Reaction with Cl₂ in acetic acid at 0°C introduces chlorine at the 5- and 7-positions.
  • Vilsmeier-Haack conditions : POCl₃/DMF-mediated chlorination selectively functionalizes electron-rich positions, though over-chlorination risks require careful stoichiometric control.

Metal-Mediated Cross-Coupling

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the predominant methods:

Method Yield (%) Purity (HPLC) Regioselectivity Scalability
RCM 45-55 >90% High Moderate
Povarov Reaction 60-70 85-90% Moderate High
Electrophilic Cl₂ 30-40 75-80% Low Low
Buchwald-Hartwig 50-60 >95% High High

Key Findings :

  • The Povarov reaction offers superior yields but requires stringent anhydrous conditions.
  • Cross-coupling methods provide excellent regiocontrol but depend on costly catalysts.
  • Direct chlorination remains limited by side reactions, necessitating advanced purification techniques.

Experimental Considerations

Purification Techniques

  • Column chromatography : Silica gel (230-400 mesh) with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Recent Advances in Chlorinated Heterocycle Synthesis

Innovations from medicinal chemistry reviews highlight:

  • Photoredox catalysis : Visible-light-mediated C-H chlorination using Ir(ppy)₃ and Cl⁻ sources.
  • Enzyme-assisted halogenation : Engineered flavin-dependent halogenases for biocatalytic synthesis.

Chemical Reactions Analysis

Reactivity Patterns

The compound exhibits reactivity typical of naphthyridines and tetrahydro systems, with modifications due to its chlorine substituents and reduced ring system.

Electrophilic Substitution

Similar to quinolines, 1,5-naphthyridines undergo electrophilic substitution preferentially at the para positions relative to nitrogen. For 5,7-dichloro derivatives:

  • N-Alkylation/Acylation : Reaction with alkyl halides or acylating agents forms quaternary salts, which eliminate to yield N-substituted derivatives .

  • Oxidation : Chlorine substituents may activate certain positions for oxidation (e.g., using KMnO₄).

Reaction Type Conditions Product Reference
N-AlkylationAlkyl halide, Cs₂CO₃N-Alkylated naphthyridine
OxidationKMnO₄, acidic conditionsOxidized derivatives

Nucleophilic Substitution

The chlorine atoms at positions 5 and 7 enable nucleophilic aromatic substitution (NAS):

  • Alcoholysis/Phenolysis : Reaction with alcohols or phenols replaces Cl with -OR groups .

  • Aminolysis : Substitution with amines forms N-substituted derivatives .

Reduction and Oxidation

The tetrahydro configuration allows for selective reduction or oxidation:

  • Reduction : Catalytic hydrogenation or NaBH₄ may reduce the tetrahydro ring to fully saturated derivatives .

  • Oxidation : The tetrahydro ring can be oxidized to an aromatic system under strong oxidizing conditions .

Cross-Coupling Reactions

Halogen substituents enable palladium-catalyzed cross-coupling (e.g., Suzuki, Stille):

  • Trifluoromethylation : HF activation enables selective C-2 trifluoromethylation .

  • Stille Coupling : Halogenated naphthyridines react with organostannanes to form arylated derivatives .

Structural Comparisons

A comparison of 5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine with related naphthyridines highlights its uniqueness:

Compound Key Features Reactivity
1,5-NaphthyridineFully aromatic, no Cl substituentsElectrophilic substitution
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridineSingle Cl at position 6NAS, alkylation
This compoundDual Cl at 5 and 7, tetrahydro ringEnhanced NAS, oxidation

Scientific Research Applications

5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Comparison of Key Tetrahydro-2,6-naphthyridine Derivatives

Compound Name CAS Number Substituents Molecular Formula Key Structural Features
5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine 2035-51-0 Cl at C5, C7 C₈H₈Cl₂N₂ Dichloro substitution enhances electrophilicity
5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride 53435831 Cl at C5 C₈H₁₀ClN₂·HCl Monochloro derivative; hydrochloride salt improves solubility
6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine 13450-69-6 Cl at C6, C8 C₈H₈Cl₂N₂ Chlorines on adjacent ring; altered ring fusion (2,7 vs. 2,6)
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride 2387600-70-4 CF₃ at C7 C₉H₁₀F₃N₂·HCl Electron-withdrawing CF₃ group increases metabolic stability
  • Ring Fusion Differences : Compared to 6,8-dichloro-2,7-naphthyridine (CAS 13450-69-6), the position of chlorines and ring fusion (2,6 vs. 2,7) alters steric and electronic profiles, impacting reactivity and solubility .
Pharmacological and Physicochemical Properties

Table 3: Pharmacological and Physical Properties

Compound Melting Point (°C) Solubility Biological Activity
5,7-Dichloro-2,6-naphthyridine Not reported Low (free base) Potential H₃ ligand or kinase inhibitor
5-Chloro-2,6-naphthyridine hydrochloride N/A High (salt form) Serotonin reuptake transporter inhibition
7-(Trifluoromethyl)-2,6-naphthyridine N/A Moderate Enhanced metabolic stability vs. chloro
  • Bioactivity: The dichloro derivative’s dual chlorine atoms may improve receptor binding affinity compared to mono-chloro analogs, though specific data are lacking .
  • Solubility : Hydrochloride salts (e.g., CAS 53435831) exhibit better aqueous solubility than free bases, a critical factor in drug development .

Biological Activity

5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and patents.

Chemical Structure and Properties

This compound belongs to the naphthyridine family of compounds. Its structure includes two fused aromatic rings with chlorine substituents that enhance its biological activity. The molecular formula is C9H8Cl2NC_9H_8Cl_2N with a molecular weight of 203.08 g/mol.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit broad-spectrum antimicrobial properties. This compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have highlighted its bacteriostatic and bactericidal actions against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound

BacteriaActivity TypeReference
Staphylococcus aureusBactericidal
Escherichia coliBacteriostatic
Klebsiella pneumoniaeBactericidal

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the growth of melanoma and pancreatic cancer cells effectively .

Case Study: Antitumor Effects in Xenograft Models

In a study using xenograft mouse models of melanoma (MM) and pancreatic ductal adenocarcinoma (PDAC), this compound significantly reduced tumor growth without notable hepatotoxicity. The compound's mechanism appears to involve the downregulation of growth factor signaling pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound inhibits enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antioxidant Properties : There is evidence suggesting that this compound may possess antioxidant capabilities that mitigate oxidative stress in cells .

Pharmacokinetics

Research on the pharmacokinetic profile of this compound indicates favorable absorption characteristics with moderate bioavailability. Studies have shown that it does not significantly inhibit major cytochrome P450 enzymes responsible for drug metabolism .

Q & A

Q. How can conflicting results in in vivo toxicity studies be systematically evaluated?

  • Methodological Answer : Conduct meta-analysis of existing data using PRISMA guidelines. Stratify studies by model organism (e.g., rodents vs. zebrafish), dosage, and exposure duration. Apply Bradford Hill criteria (e.g., consistency, biological gradient) to assess causality. Follow with targeted in vivo studies using standardized OECD protocols (e.g., Acute Toxic Class Method) .

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